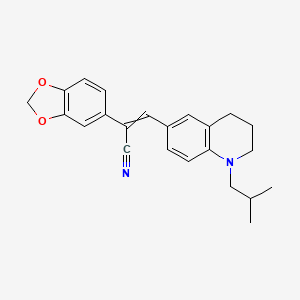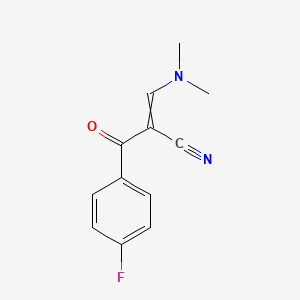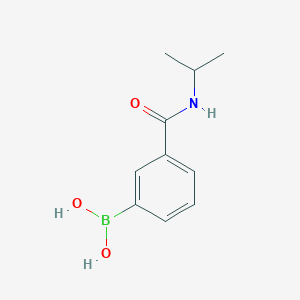
2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" is a chlorinated acetamide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating a broader interest in chlorinated acetamides for their potential applications, including anticancer properties .
Synthesis Analysis
The synthesis of related chlorinated acetamides involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . These methods could potentially be adapted for the synthesis of "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" by altering the starting materials and reaction conditions to incorporate the 3-methoxyphenyl and phenyl groups into the acetamide structure.
Molecular Structure Analysis
The molecular structure of chlorinated acetamides is characterized using various spectroscopic techniques, including Fourier transform infrared (FTIR), FT-Raman, LCMS, and NMR spectroscopy . These techniques provide information on the vibrational characteristics of the compounds and help in assigning characteristic peaks to specific functional groups. Quantum chemical investigations using ab initio and DFT studies with a 6-311++G(d,p) basis set can also be employed to determine the structural and thermodynamical characteristics of these compounds .
Chemical Reactions Analysis
Chlorinated acetamides can undergo various chemical reactions depending on their functional groups and reaction conditions. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with certain bifunctional aromatic amines to form angular heterocyclic compounds . These reactions suggest that "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" could also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides, such as their vibrational characteristics and thermodynamical parameters, can be influenced by substituents on the aromatic ring, as indicated by the steric influence of the methyl group in the study of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The cytotoxicity of these compounds against various cancer cell lines has been evaluated, with some compounds showing significant cytotoxic effects, suggesting that "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" may also possess similar properties .
Aplicaciones Científicas De Investigación
Metabolism and Toxicity Studies
Studies on chloroacetamide herbicides, similar in structure to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide, have shown intricate metabolic pathways in human and rat liver microsomes, indicating their potential for toxicity and carcinogenicity. These herbicides are initially metabolized into specific acetamides (e.g., CDEPA, CMEPA) and further into anilines (DEA, MEA), which are bioactivated to carcinogenic products. The comparative metabolism of these compounds in human and rat liver microsomes has been extensively studied, highlighting the role of cytochrome P450 isoforms in their metabolism (Coleman et al., 2000), (Coleman et al., 2000).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives has shown anticonvulsant activities, with one compound exhibiting significant activity in this category. This indicates potential therapeutic applications for compounds structurally related to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide in the treatment of seizures (Aktürk et al., 2002).
Bioefficacy Against Insects
Studies on aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, have shown promising behavioral responses and repellent activity against Aedes aegypti mosquitoes. These findings suggest potential applications for 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide derivatives in personal protection and vector control (Garud et al., 2011).
Antimicrobial Activity
Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and shown significant antimicrobial activity. These compounds were compared against standard drugs, demonstrating their potential as antimicrobial agents (Jayadevappa et al., 2012).
Synthesis and Bioactivity Studies
Various studies have focused on the synthesis and bioactivity of N-phenylacetamide derivatives. This includes the isolation and characterization of new compounds, investigating their chemical reactivity, and evaluating their biological activities, such as anticancer properties. These studies contribute to understanding the potential medical and pharmacological applications of compounds structurally similar to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide (Davis et al., 2005), (Mohammadi-Farani et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, which indicates that it is harmful if swallowed . The precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Mecanismo De Acción
Target of Action
Similar compounds, such as phenylacetamides, have been studied for their antidepressant effects . These compounds often target monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and dopamine (DA) .
Mode of Action
Based on the studies of similar compounds, it can be inferred that it may interact with its targets to modulate the levels of monoamine neurotransmitters . This interaction and the resulting changes could potentially lead to its observed effects.
Biochemical Pathways
Similar compounds have been shown to affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their modulation can lead to antidepressant effects .
Result of Action
Based on the studies of similar compounds, it can be inferred that its action could potentially lead to an increase in the levels of monoamine neurotransmitters, which could result in antidepressant effects .
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-5-8-12(10-13)17-15(18)14(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFVYKPWZYOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397849 |
Source


|
| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50916-20-6 |
Source


|
| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)









![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)

